molecular formula C7H6N2OS B13688620 2-Isothiocyanato-5-methoxypyridine CAS No. 61737-24-4

2-Isothiocyanato-5-methoxypyridine

Cat. No.: B13688620
CAS No.: 61737-24-4
M. Wt: 166.20 g/mol
InChI Key: IBBCCUFFTUARMW-UHFFFAOYSA-N
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Description

2-Isothiocyanato-5-methoxypyridine is an organic compound with the molecular formula C7H6N2OS. It is a derivative of pyridine, characterized by the presence of an isothiocyanate group at the 2-position and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-5-methoxypyridine typically involves the reaction of 2-amino-5-methoxypyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) or acids may be used to facilitate the reactions.

Major Products

The major products formed from reactions with this compound include thiourea derivatives, thiocarbamates, and other adducts depending on the nucleophile used .

Scientific Research Applications

2-Isothiocyanato-5-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-5-methoxypyridine is primarily related to its isothiocyanate group. Isothiocyanates are known to react with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the modification of these molecules, affecting their function and activity. The compound may exert its effects through the inhibition of enzymes, induction of apoptosis in cancer cells, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isothiocyanate: Similar in structure but lacks the pyridine ring and methoxy group.

    Sulforaphane: A well-known isothiocyanate derived from cruciferous vegetables, known for its anticancer properties.

    Benzyl Isothiocyanate: Another isothiocyanate with significant biological activity.

Uniqueness

2-Isothiocyanato-5-methoxypyridine is unique due to the presence of both the isothiocyanate and methoxy groups on the pyridine ring.

Properties

CAS No.

61737-24-4

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-isothiocyanato-5-methoxypyridine

InChI

InChI=1S/C7H6N2OS/c1-10-6-2-3-7(8-4-6)9-5-11/h2-4H,1H3

InChI Key

IBBCCUFFTUARMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)N=C=S

Origin of Product

United States

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